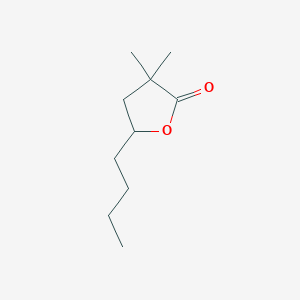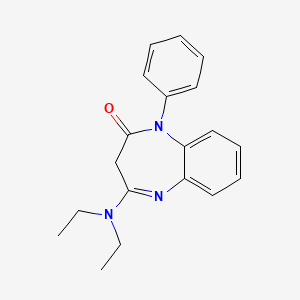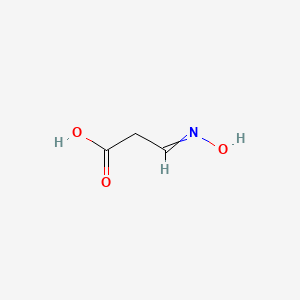
3-(2-Oxooxolan-3-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxooxolan-3-yl)oxolan-2-one is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . . This compound is characterized by its unique structure, which includes two oxolan-2-one rings connected by an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxooxolan-3-yl)oxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diacid or diester precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and efficient separation techniques is common in industrial production to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxooxolan-3-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2-Oxooxolan-3-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxooxolan-3-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
3-Oxolanone: A simpler analog with a single oxolanone ring.
2-Oxooxolane: Another related compound with a different ring structure.
Uniqueness
3-(2-Oxooxolan-3-yl)oxolan-2-one is unique due to its dual oxolan-2-one rings connected by an oxo group, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler analogs and contributes to its versatility in various applications.
Properties
CAS No. |
62973-80-2 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-(2-oxooxolan-3-yl)oxolan-2-one |
InChI |
InChI=1S/C8H10O4/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h5-6H,1-4H2 |
InChI Key |
SCEMUQSQVQISIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
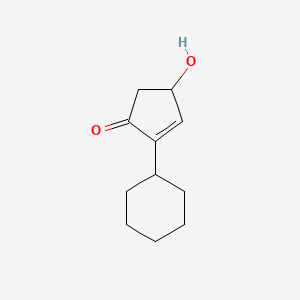
![3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene](/img/structure/B14519211.png)
![N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine](/img/structure/B14519212.png)
![3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane](/img/structure/B14519218.png)
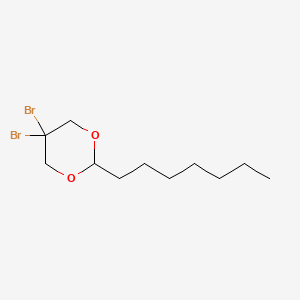
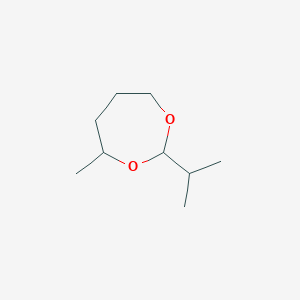
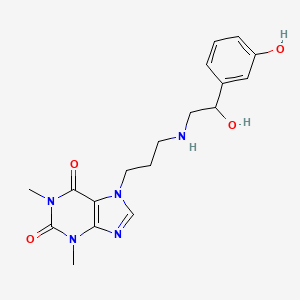
![1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene](/img/structure/B14519239.png)

